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Introduction
BI-4924 is a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH),

the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is

upregulated in various cancers, making PHGDH a compelling target for therapeutic

intervention. BI-4924 acts as a co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-

competitive inhibitor.[3] For cellular and in vivo studies, it is crucial to utilize the active

compound, BI-4924, as its prodrug, BI-4916, has been reported to be unstable in the presence

of esterases, rendering it unsuitable for in vivo applications.[4] This document provides detailed

application notes and protocols for the formulation and administration of BI-4924 in animal

studies, particularly in mice.

Physicochemical Properties of BI-4924
A clear understanding of the physicochemical properties of BI-4924 is essential for its proper

handling and formulation.
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Property Value Reference

Molecular Weight 499.36 g/mol [5]

Solubility in DMSO 90 mg/mL [5]

Solubility at pH 7 59 µg/mL [2]

In Vitro IC50 (PHGDH) 3 nM [3]

Cellular IC50 (Serine

Biosynthesis, 72h)
2200 nM [3]

Signaling Pathway
BI-4924 targets PHGDH, the initial and rate-limiting enzyme in the serine synthesis pathway,

which branches off from glycolysis. By inhibiting PHGDH, BI-4924 blocks the conversion of 3-

phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the downstream synthesis

of serine and other essential biomolecules.
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PHGDH Signaling Pathway and Inhibition by BI-4924.
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Experimental Protocols
In Vivo Formulation of BI-4924
Due to its low aqueous solubility, BI-4924 requires a specific vehicle for in vivo administration.

The following formulation has been reported to achieve a clear solution with a solubility of at

least 2.08 mg/mL.[3]

Materials:

BI-4924 powder

Dimethyl sulfoxide (DMSO), sterile

PEG300, sterile

Tween-80, sterile

Saline (0.9% NaCl), sterile

Sterile conical tubes and syringes

Formulation Composition:

Component Percentage

DMSO 10%

PEG300 40%

Tween-80 5%

Saline 45%

Protocol for Preparing 1 mL of Formulation:

Prepare Stock Solution: Weigh the required amount of BI-4924 and dissolve it in 100 µL of

DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL for a final concentration of

2.08 mg/mL). Ensure complete dissolution; gentle warming or sonication may be used if

necessary.
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Add Co-solvent: In a sterile conical tube, add 400 µL of PEG300 to the DMSO stock solution.

Mix thoroughly until the solution is clear.

Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex or mix gently until the solution

is homogenous and clear.

Add Aqueous Component: Add 450 µL of sterile saline to the mixture. Mix thoroughly. The

final solution should be clear.

Administration: It is recommended to prepare this formulation fresh on the day of use.

Start Weigh BI-4924
Powder

Dissolve in 10% DMSO
(Stock Solution)

Add 40% PEG300
& Mix

Add 5% Tween-80
& Mix

Add 45% Saline
& Mix Administer to Animal

Click to download full resolution via product page

Experimental Workflow for BI-4924 In Vivo Formulation.

Animal Administration
Route of Administration:

Intraperitoneal (IP) injection is a common route for administering small molecule inhibitors in

mouse models.

Dosage:

Specific in vivo dosage for BI-4924 is not readily available in the public domain.

For a starting point, researchers can refer to studies on other PHGDH inhibitors. For

instance, the inhibitor NCT-503 has been administered to mice at a dose of 40 mg/kg daily

via intraperitoneal injection.[5]

It is highly recommended to conduct a dose-ranging (dose-escalation) study to determine the

optimal and maximum tolerated dose (MTD) of BI-4924 in the specific animal model and for

the intended study duration.

Protocol for Intraperitoneal Injection in Mice:
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Animal Handling: Acclimatize the animals to the experimental conditions.

Dose Calculation: Calculate the volume of the BI-4924 formulation to be injected based on

the animal's body weight and the desired dose.

Injection:

Properly restrain the mouse.

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding

the midline to prevent damage to internal organs.

Administer the calculated volume of the BI-4924 formulation.

Monitoring: Monitor the animals for any adverse effects post-injection, such as signs of

distress, changes in behavior, or local irritation at the injection site.

Pharmacokinetic Considerations
Detailed pharmacokinetic data for BI-4924 in mice, such as Cmax, half-life, and bioavailability,

are not publicly available. Therefore, it is advisable to conduct pharmacokinetic studies to

characterize the absorption, distribution, metabolism, and excretion (ADME) profile of BI-4924
when administered in the recommended vehicle. This will inform the optimal dosing schedule

(e.g., once or twice daily) to maintain effective drug exposure throughout the study. For

reference, another PHGDH inhibitor, NCT-503, was found to have a half-life of 2.5 hours and a

Cmax of approximately 20 µM in plasma following intraperitoneal administration in mice.[6]

Conclusion
This document provides a comprehensive guide for the formulation and administration of the

PHGDH inhibitor BI-4924 for in vivo animal studies. The provided protocols and data are

intended to assist researchers in designing and executing their experiments effectively. Due to

the limited public data on the in vivo properties of BI-4924, it is imperative to perform initial

dose-finding and pharmacokinetic studies to establish the optimal experimental conditions for

your specific research needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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